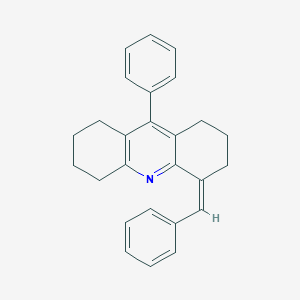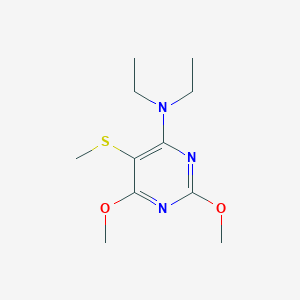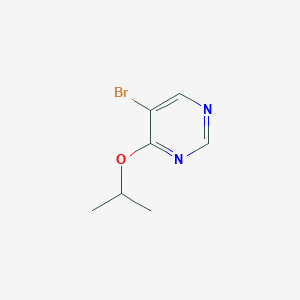
5-Bromo-4-isopropoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-isopropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA. The presence of a bromine atom at the 5-position and an isopropoxy group at the 4-position makes this compound a valuable intermediate in various chemical syntheses and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-isopropoxypyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the bromination of 4-isopropoxypyrimidine using bromine or other brominating agents such as sodium monobromoisocyanurate (SMBI). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
5-Bromo-4-isopropoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or organometallic reagents, through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K_2CO_3), and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh_3)_4) and bases like potassium phosphate (K_3PO_4) are used in the presence of an organic solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 5-amino-4-isopropoxypyrimidine derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a 5-phenyl-4-isopropoxypyrimidine derivative.
科学的研究の応用
5-Bromo-4-isopropoxypyrimidine has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-4-isopropoxypyrimidine involves its interaction with nucleic acids and enzymes. The bromine atom and isopropoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can affect the compound’s binding affinity to its molecular targets. In biological systems, it may act as an inhibitor of nucleic acid synthesis by incorporating into DNA or RNA and causing chain termination or mutations .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloro-4-isopropoxypyrimidine: Similar in structure but with an additional chlorine atom at the 2-position.
5-Bromo-4-ethylpyrimidine: Similar but with an ethyl group instead of an isopropoxy group.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, making it useful for selective cross-coupling reactions.
Uniqueness
5-Bromo-4-isopropoxypyrimidine is unique due to the presence of both a bromine atom and an isopropoxy group, which confer specific reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
5-bromo-4-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3 |
InChIキー |
IAAVNZWDQRLMKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC=NC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
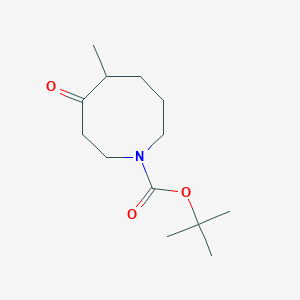
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)

![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)


![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
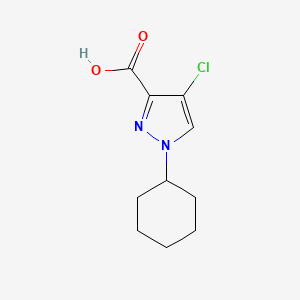
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
